molecular formula C7H7ClN4 B13128525 s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- CAS No. 28593-26-2

s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-

Cat. No.: B13128525
CAS No.: 28593-26-2
M. Wt: 182.61 g/mol
InChI Key: JJVDQWUJQPZRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that belongs to the class of triazolopyridazines This compound is characterized by its fused triazole and pyridazine rings, with a chlorine atom at the 6th position and methyl groups at the 3rd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3,6-dichloropyridazine hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional rings through cyclization with other reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups at the 3rd and 7th positions.

    3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom at the 6th position.

    6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Contains amino and nitro groups instead of chlorine and methyl groups.

Uniqueness

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.

Properties

CAS No.

28593-26-2

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-3-6-10-9-5(2)12(6)11-7(4)8/h3H,1-2H3

InChI Key

JJVDQWUJQPZRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2N=C1Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.